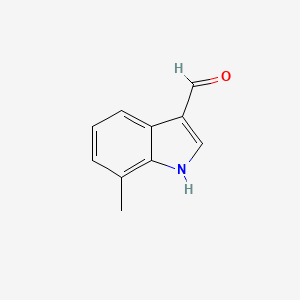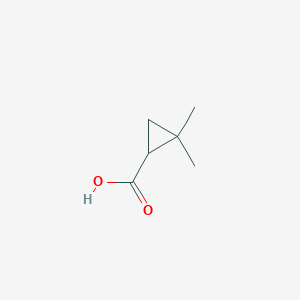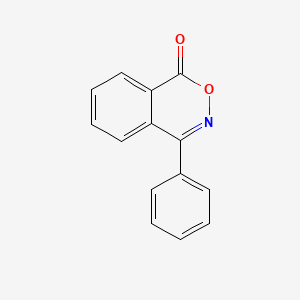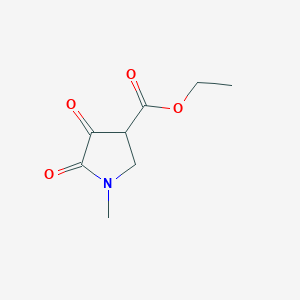
Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C8H11NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and features both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine. The process can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with methylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Oxidation: The resulting compound is oxidized to introduce the ketone functional groups at positions 4 and 5.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix ethyl acetoacetate and methylamine.
Controlled Environment: Temperature and pressure are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or further oxidized ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can:
Bind to Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Interact with Receptors: The compound can bind to cellular receptors, influencing signal transduction pathways.
Modulate Gene Expression: It may affect the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate: Features a cyclopropyl group, leading to different chemical properties.
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Contains additional phenyl groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the balance between its ester and ketone functionalities, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRXESHQABUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276996 |
Source


|
| Record name | Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-42-5 |
Source


|
| Record name | NSC326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
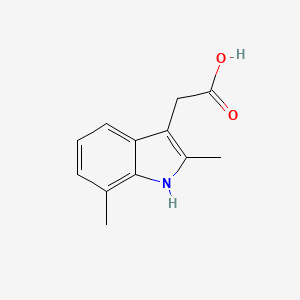

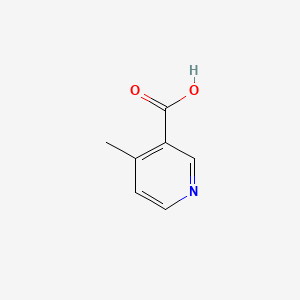

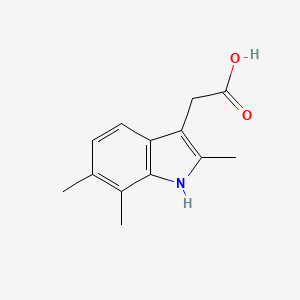
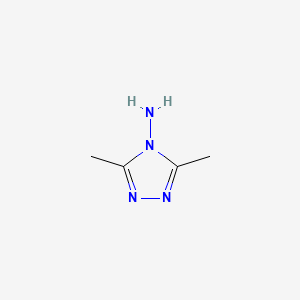
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
